- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100,
Cas no 923289-30-9 (1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone)

923289-30-9 structure
商品名:1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone
1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone
- 1-(2-amino-3-bromo-4-methoxy-phenyl)-ethanone
- Ethanone,1-(2-amino-3-bromo-4-methoxyphenyl)-
- 1-(2-amino-3-bromo-4-methoxyphenyl)-Ethanone
- Ethanone, 1-(2-amino-3-bromo-4-methoxyphenyl)-
- 5597AC
- FCH1402916
- AX8236600
- ST24037051
- 289E309
- 1-(2-amino-3-bromo-4-methoxyphenyl)ethan-1-one
- 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone (ACI)
- AKOS016004724
- MFCD11113360
- DS-17717
- CS-0155151
- DTXSID90654854
- 923289-30-9
- YLB28930
- SCHEMBL4215150
- EN300-7364820
- SY103246
- 2 inverted exclamation mark -Amino-3 inverted exclamation mark -bromo-4 inverted exclamation mark -methoxyacetophenone
- DB-079286
-
- MDL: MFCD11113360
- インチ: 1S/C9H10BrNO2/c1-5(12)6-3-4-7(13-2)8(10)9(6)11/h3-4H,11H2,1-2H3
- InChIKey: IWIPLJLNRFDOQO-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C(N)=C(Br)C(OC)=CC=1
計算された属性
- せいみつぶんしりょう: 242.989
- どういたいしつりょう: 242.989
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 52.3
1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OK902-200mg |
1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone |
923289-30-9 | 95+% | 200mg |
183.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OK902-250mg |
1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone |
923289-30-9 | 95+% | 250mg |
547CNY | 2021-05-08 | |
Enamine | EN300-7364820-0.5g |
1-(2-amino-3-bromo-4-methoxyphenyl)ethan-1-one |
923289-30-9 | 0.5g |
$1084.0 | 2023-06-04 | ||
Enamine | EN300-7364820-10.0g |
1-(2-amino-3-bromo-4-methoxyphenyl)ethan-1-one |
923289-30-9 | 10g |
$4852.0 | 2023-06-04 | ||
Enamine | EN300-7364820-2.5g |
1-(2-amino-3-bromo-4-methoxyphenyl)ethan-1-one |
923289-30-9 | 2.5g |
$2211.0 | 2023-06-04 | ||
Fluorochem | 228264-250mg |
1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone |
923289-30-9 | 95% | 250mg |
£45.00 | 2022-02-28 | |
Ambeed | A129086-1g |
1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone |
923289-30-9 | 98% | 1g |
$21.0 | 2024-05-28 | |
1PlusChem | 1P006KWH-5g |
1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone |
923289-30-9 | 95% | 5g |
$118.00 | 2024-04-20 | |
Ambeed | A129086-250mg |
1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone |
923289-30-9 | 98% | 250mg |
$6.0 | 2024-05-28 | |
Ambeed | A129086-100mg |
1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone |
923289-30-9 | 95% | 100mg |
$17.0 | 2023-09-01 |
1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Catalysts: Boron trichloride Solvents: Xylene ; 0 °C
1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C
1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Boron trichloride Solvents: Dichloromethane , Xylene ; 0 °C; 20 min, 0 - 10 °C; 30 min, 0 °C
1.2 0 °C; 30 min, 0 °C
1.3 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 min, 0 °C; 12 h, 70 °C; 70 °C → rt
1.4 Reagents: Water Solvents: Dichloromethane ; cooled; 6 h, reflux; reflux → rt; 12 h, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 3, 0 °C
1.2 0 °C; 30 min, 0 °C
1.3 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 min, 0 °C; 12 h, 70 °C; 70 °C → rt
1.4 Reagents: Water Solvents: Dichloromethane ; cooled; 6 h, reflux; reflux → rt; 12 h, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 3, 0 °C
リファレンス
- Preparation of macrocyclic inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,
ごうせいかいろ 3
はんのうじょうけん
リファレンス
- Preparation of macrocyclic peptide serine protease inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 4
ごうせいかいろ 5
はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Chlorobenzene ; rt; 30 °C; 10 min; 0 - 5 °C
1.2 Catalysts: Boron trichloride ; < 5 °C; 20 min, rt; 16 h, rt → 100 °C
1.2 Catalysts: Boron trichloride ; < 5 °C; 20 min, rt; 16 h, rt → 100 °C
リファレンス
- Preparation of crystalline forms of a tripeptide containing a hydroxyproline ether of a substituted 2-thiazolylquinoline, a potent HCV inhibitor, World Intellectual Property Organization, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Boron trichloride Solvents: Dichloromethane , Toluene ; 1 h, 0 - 5 °C; 10 min, 0 °C
1.2 1 h, 0 °C
1.3 Reagents: Aluminum chloride ; 0 °C; 16 h, 50 °C; 50 °C → 0 °C
1.4 Solvents: 1-Propanol , Water ; 10 min, 0 °C; 30 min, 0 °C; 3 h, 0 °C → 50 °C
1.2 1 h, 0 °C
1.3 Reagents: Aluminum chloride ; 0 °C; 16 h, 50 °C; 50 °C → 0 °C
1.4 Solvents: 1-Propanol , Water ; 10 min, 0 °C; 30 min, 0 °C; 3 h, 0 °C → 50 °C
リファレンス
- Preparation of macrocyclic compounds as serine protease inhibitors for the treatment of HCV infections, World Intellectual Property Organization, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Boron trichloride Solvents: Fluorobenzene ; 15 min, 0 - 5 °C; 0.5 h, 5 °C → 22 °C; 1 h, 20 - 22 °C
1.2 20 min; 1 h, 20 - 22 °C
1.3 Reagents: Aluminum chloride Solvents: Fluorobenzene ; 1 h, 22 °C; 3.5 h, 75 - 77 °C
1.4 Reagents: Water ; 20 min, < 25 °C; 2 h, 50 °C
1.2 20 min; 1 h, 20 - 22 °C
1.3 Reagents: Aluminum chloride Solvents: Fluorobenzene ; 1 h, 22 °C; 3.5 h, 75 - 77 °C
1.4 Reagents: Water ; 20 min, < 25 °C; 2 h, 50 °C
リファレンス
- Practical large-scale synthesis of the hepatitis C virus protease inhibitor BI 201335Asian Journal of Organic Chemistry, 2012, 1(1), 80-89,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Boron trichloride Solvents: Dichloromethane , Toluene ; 1 h, 0 - 5 °C; 10 min, 0 °C
1.2 1 h, 0 °C
1.3 Catalysts: Aluminum chloride ; 0 °C; 16 h, 50 °C; 50 °C → 0 °C
1.4 Reagents: Isopropanol ; 10 min, 0 °C
1.5 Reagents: Water ; 30 min, 0 °C; 3 h, 0 °C → 50 °C; 50 °C → 0 °C
1.2 1 h, 0 °C
1.3 Catalysts: Aluminum chloride ; 0 °C; 16 h, 50 °C; 50 °C → 0 °C
1.4 Reagents: Isopropanol ; 10 min, 0 °C
1.5 Reagents: Water ; 30 min, 0 °C; 3 h, 0 °C → 50 °C; 50 °C → 0 °C
リファレンス
- Preparation of macrocyclic serine protease inhibitors for the treatment of viral infection, particularly HCV, World Intellectual Property Organization, , ,
1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone Raw materials
1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone Preparation Products
1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone 関連文献
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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推奨される供給者
Amadis Chemical Company Limited
(CAS:923289-30-9)1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

清らかである:99%/99%
はかる:10g/25g
価格 ($):185.0/462.0